molecular formula C67H92N16O22S3 B1684094 Epofolate CAS No. 958646-17-8

Epofolate

Cat. No.: B1684094
CAS No.: 958646-17-8
M. Wt: 1569.7 g/mol
InChI Key: TURJYGRXEJIBGT-OCOMGVANSA-N
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Description

Epofolate, also known as BMS-753493, is a folate conjugate of the epothilone analog BMS-748285. It was designed to selectively target cancer cells that express folate receptors. This compound has been investigated for its potential use in treating advanced solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epofolate is synthesized by conjugating folic acid with the epothilone analog BMS-748285. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of organic solvents .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production also involves rigorous testing for impurities and consistency .

Chemical Reactions Analysis

Types of Reactions: Epofolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

    Chemistry: Epofolate is used as a model compound to study folate receptor targeting and conjugation chemistry.

    Biology: It is employed in research to understand the role of folate receptors in cellular processes and cancer biology.

    Medicine: this compound has been investigated for its potential use in targeted cancer therapy, particularly for tumors that overexpress folate receptors.

    Industry: The compound is used in the development of targeted drug delivery systems and nanocarriers.

Mechanism of Action

Epofolate exerts its effects by selectively binding to folate receptors on the surface of cancer cells. Once bound, the compound is internalized via receptor-mediated endocytosis. Inside the cell, the epothilone analog disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and other proteins involved in microtubule stabilization .

Comparison with Similar Compounds

Uniqueness of Epofolate: this compound’s uniqueness lies in its dual targeting mechanism, combining the folate receptor specificity with the potent microtubule-stabilizing activity of the epothilone analog. This dual mechanism enhances its selectivity and reduces off-target effects compared to other similar compounds .

Properties

CAS No.

958646-17-8

Molecular Formula

C67H92N16O22S3

Molecular Weight

1569.7 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1

InChI Key

TURJYGRXEJIBGT-OCOMGVANSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C

SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Canonical SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Code name: BMS753493;  BMS-753493;  BMS 753493.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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